molecular formula C7H3Cl2N3O B13927279 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one

6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13927279
M. Wt: 216.02 g/mol
InChI Key: YYJUKGOMRPOBKZ-UHFFFAOYSA-N
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Description

6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyridopyrimidinone scaffold with chlorine substituents at positions 6 and 6. This compound is of interest in medicinal chemistry due to its structural similarity to kinase and histone demethylase inhibitors . Its CAS numbers include 2368910-54-5 and 2368909-25-3, with suppliers listed in commercial databases .

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

6,8-dichloro-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)10-2-11-7(3)13/h1-2H,(H,10,11,13)

InChI Key

YYJUKGOMRPOBKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with formamide or formamidine acetate under specific conditions . The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrido[3,4-d]pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while reactions with thiols can produce thio-substituted compounds.

Scientific Research Applications

6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one has found applications in various scientific research fields:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of pyridopyrimidinone derivatives. Below is a comparative analysis:

Table 1: Key Substituent Effects
Compound Name Substituents Key Properties/Effects References
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one Cl at C6, C8 Electron-withdrawing groups may enhance metabolic stability; commercial availability noted .
6,8-Dimethylpyrido[3,4-d]pyrimidin-4(3H)-one CH₃ at C6, C8 Electron-donating methyl groups may increase lipophilicity; CAS: 22378-51-4 .
2-(Trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one CF₃ at C2 Predicted density: 1.65 g/cm³; acidic (pKa ~1.82) due to CF₃ .
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one Cl at C6, CH₃ at C3 Safety data (GHS) reported; CAS: 878743-46-5 .
5,6,7,8-Tetrahydro derivatives Saturated pyrido ring Reduced aromaticity improves solubility; hydrochloride salts available (e.g., CAS: 1171334-07-8) .

Physicochemical and Spectral Data

Table 2: Spectral and Physical Properties
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass Spec (m/z) References
Thiazolidinone-fused derivative (11) 1681–1708 (C=O), 3156 (NH) δ 2.43 (CH₃), 6.46–7.51 (aromatic) 427 [M]⁺
44b (C8-furan derivative) N/A N/A LC-MS confirmed
2-(Trifluoromethyl) derivative N/A N/A Predicted MW: 215.13

Biological Activity

6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound features a fused pyridine and pyrimidine structure with chlorine substituents at the 6 and 8 positions. Its molecular formula is C7H4Cl2N4OC_7H_4Cl_2N_4O, indicating a complex arrangement that contributes to its reactivity and biological properties.

Biological Activities

Research has identified several key biological activities associated with 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one:

  • Inhibition of Kinases : This compound has shown potential as a tyrosine kinase inhibitor (TKI), targeting overexpressed proteins in solid tumors such as lung and pancreatic cancers. Its structural features enhance its interaction with kinase domains, making it a candidate for cancer therapy .
  • Histone Lysine Demethylase Inhibition : Studies indicate that pyrido[3,4-d]pyrimidin-4(3H)-ones can act as potent inhibitors of histone lysine demethylases. This activity is crucial for epigenetic regulation and has implications in cancer treatment .
  • Matrix Metalloproteinase Inhibition : The compound has been identified as a selective inhibitor of matrix metalloproteinase-13 (MMP-13), which plays a role in cancer metastasis and tissue remodeling .
  • CXCR2 Antagonism : Preliminary studies suggest that 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one may exhibit antagonistic properties against the CXCR2 receptor, which is involved in inflammatory responses and tumor progression .

Structure-Activity Relationship (SAR)

The biological activity of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one can be attributed to its unique structural features. The presence of chlorine atoms at specific positions enhances its electrophilic character, facilitating interactions with biological targets.

Table 1: Comparative Biological Activities of Pyrido[3,4-d]pyrimidines

Compound NameBiological ActivityIC50 Value (µM)Reference
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-oneTyrosine Kinase InhibitorTBD
Pyrido[3,4-d]pyrimidin-2-oneHistone Demethylase Inhibitor0.11
Pyrido[3,4-d]pyrimidine derivativesMMP-13 InhibitorTBD
CXCR2 AntagonistAnti-inflammatoryTBD

Case Studies

Several studies have highlighted the effectiveness of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one in various experimental models:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through kinase inhibition pathways.
  • Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and metastasis when treated with this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one, and how can regioselective chlorination be achieved?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Regioselective chlorination is achieved by introducing directing groups (e.g., amino or nitro) to guide halogenation at positions 6 and 8. For example, Suzuki-Miyaura coupling (as in ) uses palladium catalysts to functionalize chlorinated precursors. Reaction conditions (temperature, solvent polarity) are optimized to minimize byproducts .

Q. What spectroscopic methods are recommended for characterizing 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one?

  • Methodological Answer :

  • 1H/13C NMR : Confirm aromatic framework and chlorine substitution patterns via chemical shifts (e.g., deshielded protons near electron-withdrawing Cl groups).
  • HRMS : Verify molecular weight and isotopic Cl patterns.
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated for related pyrimidinones in .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer : Use cytotoxicity (MTT), apoptosis (Annexin V/PI), and cell cycle arrest assays. Standardize protocols across cell lines (e.g., HeLa, MCF-7) with dose-response curves. highlights similar pyrido-pyrimidinones tested for bioactive properties using these methods .

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